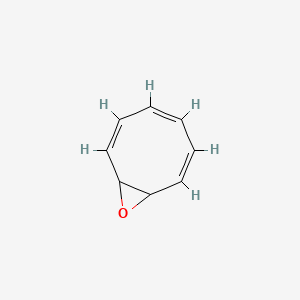

9-Oxabicyclo(6.1.0)nona-2,4,6-triene

CAS No.: 4011-20-5

Cat. No.: VC16970792

Molecular Formula: C8H8O

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4011-20-5 |

|---|---|

| Molecular Formula | C8H8O |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | (2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene |

| Standard InChI | InChI=1S/C8H8O/c1-2-4-6-8-7(9-8)5-3-1/h1-8H/b2-1-,5-3-,6-4- |

| Standard InChI Key | ARPXTOVKVYWOBH-XCADPSHZSA-N |

| Isomeric SMILES | C\1=C\C=C/C2OC2\C=C1 |

| Canonical SMILES | C1=CC=CC2C(O2)C=C1 |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene, reflecting its bicyclic structure comprising a seven-membered ring fused to a three-membered epoxide ring. The stereodescriptors Z for the double bonds at positions 2, 4, and 6 indicate a cis configuration across the triene system . The strained geometry arises from the fusion of the oxirane ring to the larger cycloheptatriene moiety, imposing significant angle strain and influencing its reactivity.

Molecular Geometry and Computed Properties

Key computed physicochemical properties, derived from PubChem data, include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 120.15 g/mol | PubChem 2.2 |

| XLogP3-AA | 1.7 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |

| Topological Polar Surface | 9.23 Ų | PubChem 2.2 |

The absence of rotatable bonds and low polar surface area underscore the rigidity of the bicyclic framework . The SMILES string C\1=C\C=C/C2OC2\C=C1 and InChIKey ARPXTOVKVYWOBH-XCADPSHZSA-N further define its connectivity and stereochemistry .

Synthetic Pathways and Reactivity

Cycloaddition Reactions with Tetrazines

A pivotal application of 9-oxabicyclo(6.1.0)nona-2,4,6-triene lies in its role as a diene in Diels-Alder reactions. Borzilleri et al. documented its reaction with 3,6-diphenyl-1,2,4,5-tetrazine (149) to form air-sensitive cycloadducts (150) via nitrogen extrusion and valence isomerization . Subsequent oxidation with o-chloranil yields polyalkenic annulated heteronines (151), which are valuable intermediates in heterocyclic synthesis (Scheme 1) .

Mechanistic Insights:

The reaction proceeds through a concerted [4+2] cycloaddition mechanism, leveraging the electron-rich triene system of 148 (X = O) to engage with the electron-deficient tetrazine. The strained epoxide ring likely enhances reactivity by destabilizing the ground state .

Spectroscopic and Analytical Data

Challenges in Spectral Characterization

Despite its synthetic utility, experimental spectroscopic data (e.g., IR, NMR) for 9-oxabicyclo(6.1.0)nona-2,4,6-triene remain scarce in public databases. Computed mass spectral data indicate a molecular ion peak at m/z 120.058 (exact mass: 120.057514874 Da) . The absence of experimental IR spectra in the NIST WebBook underscores the need for further characterization studies.

Applications and Future Directions

Limitations and Research Gaps

Current literature lacks detailed investigations into its biological activity or material science applications. Further studies could explore its use in polymer chemistry, leveraging its conjugated system for conductive materials, or in photochemical reactions due to its extended π-system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume